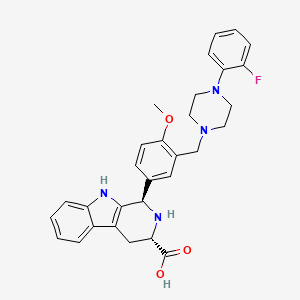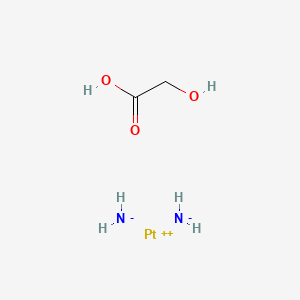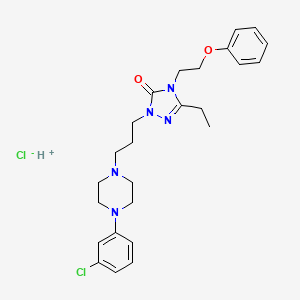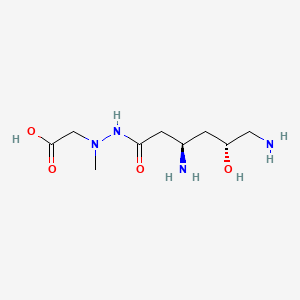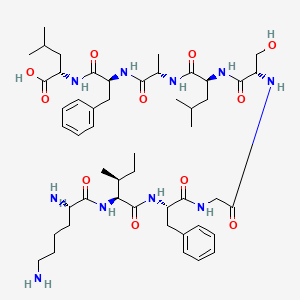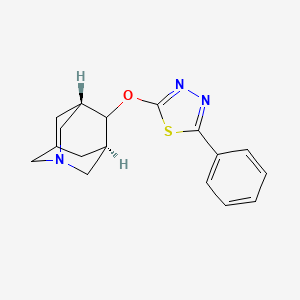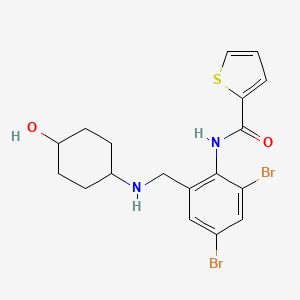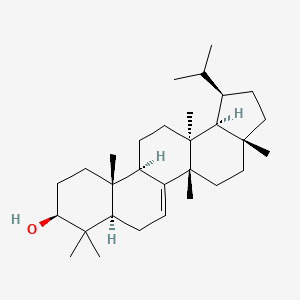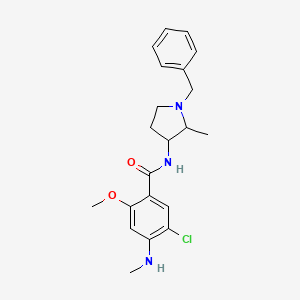
Pravadolina
Descripción general
Descripción
Pravadolina, también conocida como WIN 48,098, es un fármaco antiinflamatorio y analgésico. Fue desarrollado en la década de 1980 como un nuevo inhibidor de la síntesis de prostaglandinas y antiinflamatorio, actuando a través de la inhibición de la enzima ciclooxigenasa (COX). se encontró que la this compound exhibía efectos analgésicos inesperadamente fuertes, que aparecían a dosis diez veces menores que la dosis antiinflamatoria efectiva .
Aplicaciones Científicas De Investigación
Pravadolina ha sido estudiada extensamente por sus aplicaciones de investigación científica, que incluyen:
Química: Utilizada como un compuesto modelo para estudiar la síntesis y reacciones de aminoalquilindoles.
Biología: Investigada por sus efectos en varios sistemas biológicos, particularmente sus propiedades analgésicas y antiinflamatorias.
Medicina: Explorada como un agente terapéutico potencial para el manejo del dolor y la inflamación.
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos analgésicos y antiinflamatorios.
Mecanismo De Acción
Pravadolina ejerce sus efectos principalmente a través de la inhibición de la ciclooxigenasa (COX), lo que lleva a una reducción de la síntesis de prostaglandinas. Además, se descubrió que la this compound era el primer compuesto de una nueva clase de agonistas cannabinoides, los aminoalquilindoles. Actúa sobre el receptor cannabinoide CB1, un receptor acoplado a proteína G, que contribuye a sus efectos analgésicos .
Análisis Bioquímico
Biochemical Properties
Pravadoline acts through the inhibition of the enzyme cyclooxygenase (COX), which plays a key role in the synthesis of prostaglandins . It exhibits strong analgesic effects, which appear at doses ten times smaller than the effective anti-inflammatory dose . These effects could not be explained by its action as a COX inhibitor .
Cellular Effects
Pravadoline has been found to exhibit unexpectedly strong analgesic effects . These effects were not blocked by opioid antagonists such as naloxone , suggesting that pravadoline’s analgesic effects are not mediated by opioid receptors .
Molecular Mechanism
Pravadoline’s analgesic effects are thought to be mediated by its action as a cannabinoid agonist . It was discovered that pravadoline represented the first compound from a novel class of cannabinoid agonists, the aminoalkylindoles .
Temporal Effects in Laboratory Settings
Pravadoline’s effects have been studied in various laboratory settings. For example, it has been shown to prevent hyperalgesia in rats with brewer’s yeast injections . It also prevented the nociceptive response induced by paw flexion in the adjuvant-arthritic rat .
Dosage Effects in Animal Models
In animal models, pravadoline has been shown to provide analgesia against a diverse range of nociceptive stimuli . Its antinociceptive activity was not antagonized by naloxone, suggesting that its analgesic effects are not mediated by an opioid mechanism .
Metabolic Pathways
It is known that Pravadoline inhibits the synthesis of prostaglandins, key compounds in many metabolic pathways, by acting as a COX inhibitor .
Métodos De Preparación
La síntesis de pravadolina implica varios pasos. La ruta sintética clave incluye la formación del núcleo indol, seguido de la introducción de la porción morfolina y el grupo metoxi fenilo. Las condiciones de reacción típicamente implican el uso de bases fuertes y solventes orgánicos.
Análisis De Reacciones Químicas
Pravadolina se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el nitrógeno indol y el grupo metoxi fenilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios agentes halogenantes.
Comparación Con Compuestos Similares
Pravadolina es única debido a su doble mecanismo de acción como inhibidor de COX y agonista cannabinoide. Los compuestos similares incluyen:
Indometacina: Un fármaco antiinflamatorio no esteroideo (AINE) que también inhibe la COX pero carece de actividad cannabinoide.
WIN 55,212-2: Otro aminoalquilindol con actividad cannabinoide, ampliamente utilizado en investigación científica.
AM-630: Un análogo estructural de la this compound con actividad cannabinoide similar.
La combinación única de inhibición de COX y agonismo del receptor cannabinoide de this compound la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUQWHZOUDZXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046127 | |
| Record name | Pravadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92623-83-1 | |
| Record name | Pravadoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pravadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pravadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRAVADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3JW662TWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


